molecular formula C25H32N6O3 B6569975 N-{2-[4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide CAS No. 1021206-19-8

N-{2-[4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide

Cat. No.: B6569975
CAS No.: 1021206-19-8
M. Wt: 464.6 g/mol
InChI Key: YBELBAZLNRXNSG-UHFFFAOYSA-N
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Description

The compound N-{2-[4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide features a pyrazolo[3,4-d]pyrimidine core, a bicyclic heteroaromatic system known for its role in kinase inhibition and receptor modulation. Key structural elements include:

  • Benzofuran-oxyacetamide side chain, contributing to steric bulk and influencing solubility via the dihydrobenzofuran moiety.
  • Ethyl linker connecting the pyrazolo-pyrimidine core to the acetamide group, optimizing spatial orientation for target binding.

Properties

IUPAC Name

N-[2-[4-(azepan-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N6O3/c1-25(2)14-18-8-7-9-20(22(18)34-25)33-16-21(32)26-10-13-31-24-19(15-29-31)23(27-17-28-24)30-11-5-3-4-6-12-30/h7-9,15,17H,3-6,10-14,16H2,1-2H3,(H,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBELBAZLNRXNSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCCN3C4=C(C=N3)C(=NC=N4)N5CCCCCC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Data Tables

Table 2: Physicochemical and Pharmacokinetic Properties
Property Target Compound Example 83 Compound
Melting Point (°C) Not reported 302–304 209–211
Key Functional Groups (IR) Predicted: C=O (1680–1700 cm⁻¹) C=O (1682 cm⁻¹) C=O (1682 cm⁻¹), -NH (3329 cm⁻¹)
MS Data (m/z) Not reported 571.198 (M+1) 498 (M+)
Solubility Moderate (dihydrobenzofuran) Low (chromen-4-one) Moderate (methoxyphenyl)

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